5-[4-(hexyloxy)-3-methoxyphenyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
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Overview
Description
5-[4-(HEXYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE is a complex organic compound belonging to the pyrimidoquinoline family. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound, featuring a pyrimidoquinoline core with various substituents, makes it a subject of interest in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(HEXYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE typically involves a multi-component reaction. One common method is the three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This method allows for the facile synthesis of pyrimidoquinolinediones substituted in various positions on the benzene ring with electron-donating or electron-withdrawing groups .
Industrial Production Methods
Industrial production of this compound may involve the use of strategic starting materials such as 2-amino-1-cyclohexyl-4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, which is then reacted with oxalyl chloride to give the corresponding pyrimidoquinoline-2-carbonyl chloride . This intermediate can undergo diverse reactions to yield the final product .
Chemical Reactions Analysis
Types of Reactions
5-[4-(HEXYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for cyclization, barbituric acid for the initial synthesis, and various aldehydes and anilines for functionalization . Reaction conditions often involve refluxing in solvents like chloroform or using catalysts such as trityl chloride .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidoquinolines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
5-[4-(HEXYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4-(HEXYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE involves its interaction with DNA and various enzymes. It has been shown to exhibit high DNA-binding affinity, which can lead to the inhibition of DNA replication and transcription . Additionally, it may interact with enzymes involved in cell cycle regulation and apoptosis, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinoline derivatives: These compounds share the same core structure but differ in their substituents.
Triazolo[2’,3’3,4]pyrimido[6,5-b]quinolines: These compounds have a similar fused ring system but include a triazole ring.
Properties
Molecular Formula |
C26H33N3O5 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
5-(4-hexoxy-3-methoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C26H33N3O5/c1-5-6-7-8-11-34-18-10-9-15(12-19(18)33-4)20-21-16(13-26(2,3)14-17(21)30)27-23-22(20)24(31)29-25(32)28-23/h9-10,12,20H,5-8,11,13-14H2,1-4H3,(H3,27,28,29,31,32) |
InChI Key |
OHEVWUIETJPJHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=O)N4)OC |
Origin of Product |
United States |
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